

Application Notes: DY-680-NHS Ester in Multiplex Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DY-680-NHS ester	
Cat. No.:	B15553301	Get Quote

Introduction

DY-680-NHS ester is a bright, water-soluble, and highly photostable near-infrared (NIR) fluorescent dye.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on proteins, such as antibodies, making it an excellent tool for various fluorescence-based applications.[1][4][5] In the rapidly advancing field of multiplex fluorescence imaging, where the simultaneous detection of multiple targets within a single sample is crucial, **DY-680-NHS ester** offers significant advantages.[6][7] Its emission in the near-infrared spectrum minimizes interference from tissue autofluorescence, leading to an improved signal-to-noise ratio, which is particularly beneficial for in vivo imaging and deep tissue analysis.[1][2][8]

Key Features and Advantages for Multiplexing

- Near-Infrared Emission: With an emission maximum around 709 nm, DY-680 falls within the NIR window, where light absorption and scattering by biological tissues are significantly reduced.[8][9][10] This property allows for deeper tissue penetration and reduced background noise from endogenous fluorophores.[8]
- High Photostability: DY-680 exhibits excellent resistance to photobleaching, ensuring signal stability during prolonged or repeated imaging sessions, which are common in multiplexing workflows.[1][2]

- Bright Fluorescence: The high quantum yield of DY-680 results in bright fluorescent conjugates, enabling the detection of low-abundance targets.[1][2]
- Minimal Self-Quenching: DY-680 can be conjugated to proteins at high dye-to-protein ratios without significant fluorescence quenching, leading to brighter and more sensitive detection.
 [1][9][10]
- pH Insensitivity: The fluorescence of DY-680 is stable over a wide pH range (pH 4 to 10), providing experimental flexibility.[1][3]
- Amine-Reactive Chemistry: The NHS ester group readily reacts with primary amines on proteins and other molecules to form stable covalent bonds, simplifying the conjugation process.[1][4][5]

Applications in Multiplex Fluorescence Imaging

DY-680-NHS ester is a versatile tool for a range of multiplexing applications, including:

- Multiplex Immunohistochemistry (mIHC): Enables the simultaneous visualization of multiple protein markers in tissue sections, providing valuable insights into the spatial relationships and interactions of different cell types within the tissue microenvironment.[6][11]
- In Vivo Imaging: Its NIR properties make it ideal for non-invasive whole-animal imaging to track cells, monitor disease progression, and assess therapeutic responses in real-time.[8] [12][13]
- Flow Cytometry: Allows for the multi-parameter analysis of cell populations by labeling specific cell surface or intracellular markers.[1][9][10]
- Western Blotting: Can be used for the simultaneous detection of multiple proteins on a single blot.[9][10]

Quantitative Data

The following table summarizes the key spectral and physical properties of **DY-680-NHS ester**.

Property	Value	Source(s)
Excitation Maximum (\(\lambda\)ex)	~680 - 690 nm	[9][10][14]
Emission Maximum (λem)	~701 - 709 nm	[1][9][10]
Molar Extinction Coefficient	~185,000 - 195,000 cm ⁻¹ M ⁻¹	[1][2]
Quantum Yield (Φ)	~0.23 (in Methanol)	[2]
Recommended Laser Line	633 nm, 647 nm, 650 nm, 670 nm	[1][2]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[1][4][14]
Reactivity	Primary amines	[1][14][15]
Solubility	Water, DMSO, DMF	[1][2]

Experimental Protocols

Protocol 1: Antibody Labeling with DY-680-NHS Ester

This protocol provides a general procedure for conjugating **DY-680-NHS ester** to an antibody. Optimization may be required for different antibodies.

Materials:

- Antibody (free of amine-containing stabilizers like Tris or BSA)[5]
- DY-680-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4]
- Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[5][16]
- Purification column (e.g., size-exclusion chromatography)[17]
- Storage Buffer (e.g., PBS)

Procedure:

- Prepare the Antibody:
 - Dissolve the antibody in the conjugation buffer at a concentration of 1-2 mg/mL.[16][17] If the antibody is in a buffer containing primary amines, it must be dialyzed against the conjugation buffer.
- Prepare the Dye Stock Solution:
 - Allow the vial of **DY-680-NHS ester** to warm to room temperature.
 - Dissolve the DY-680-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4] This solution should be prepared fresh and used immediately.[18]
- Labeling Reaction:
 - Add the calculated amount of **DY-680-NHS ester** solution to the antibody solution while gently vortexing. A common starting point is a 4:1 molar ratio of dye to antibody.[17]
 - Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring.[4][17]
- Purification:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[17]
 - Collect the fractions containing the labeled antibody.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
 280 nm (for the protein) and ~680 nm (for the dye).
- Storage:
 - Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for longterm storage.[4]

Protocol 2: Multiplex Fluorescent Immunohistochemistry (mIHC) Workflow

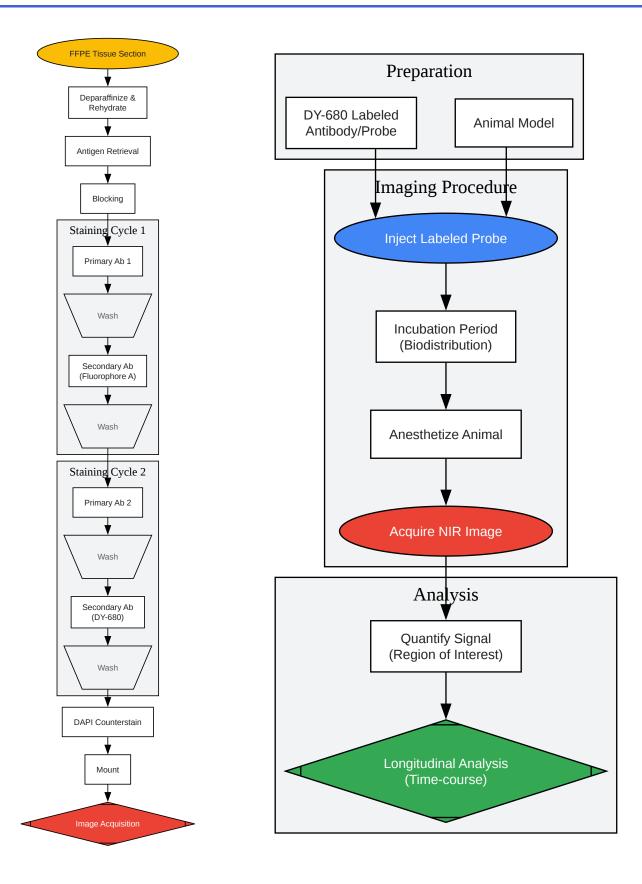
This protocol outlines a general workflow for sequential mIHC using **DY-680-NHS ester** labeled antibodies.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections
- Primary antibodies from different host species
- DY-680-NHS ester labeled secondary antibody
- Other fluorophore-labeled secondary antibodies with distinct spectra
- · Antigen retrieval buffer
- · Blocking buffer
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- DAPI nuclear stain
- · Mounting medium

Procedure:

- Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE tissue sections through a series of xylene and graded ethanol washes.
- Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.
- Blocking: Block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.


- First Primary Antibody Incubation: Incubate the slides with the first primary antibody overnight at 4°C.
- · Wash: Wash the slides three times with wash buffer.
- First Secondary Antibody Incubation: Incubate with the corresponding fluorophore-labeled secondary antibody (e.g., targeting the host species of the first primary) for 1 hour at room temperature.
- Wash: Wash the slides three times with wash buffer.
- Repeat for Subsequent Markers: Repeat steps 4-7 for each additional primary and secondary antibody pair, using a DY-680-labeled secondary antibody for one of the markers.
 Ensure that the host species of the primary antibodies and the specificity of the secondary antibodies are chosen to avoid cross-reactivity.[6]
- Nuclear Staining: Counterstain with DAPI for 5-10 minutes.
- · Wash: Wash the slides three times with wash buffer.
- Mounting: Mount the coverslip using an appropriate mounting medium.
- Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for DAPI, DY-680, and the other fluorophores used in the panel.

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. cyanagen.com [cyanagen.com]
- 3. abpbio.com [abpbio.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. biotium.com [biotium.com]
- 6. How to Begin with Multiplex Immunohistochemistry (mIHC) Creative Bioarray [Creative-bioarray.com]
- 7. Considerations for Multiplex Immunofluorescence [jacksonimmuno.com]
- 8. biocompare.com [biocompare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DY-680-NHS ester, 1264737-80-5 | BroadPharm [broadpharm.com]
- 11. clinicallab.com [clinicallab.com]
- 12. Practical Methods for Molecular In Vivo Optical Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Does In Vivo Optical Imaging Work? [scintica.com]
- 14. IRDye® 680RD, NHS ester Supplier | CAS 1373919-87-9 | Tocris Bioscience [tocris.com]
- 15. shop.licorbio.com [shop.licorbio.com]
- 16. broadpharm.com [broadpharm.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. bidmc.org [bidmc.org]
- To cite this document: BenchChem. [Application Notes: DY-680-NHS Ester in Multiplex Fluorescence Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553301#dy-680-nhs-ester-in-multiplex-fluorescence-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com